MG624

Beschreibung

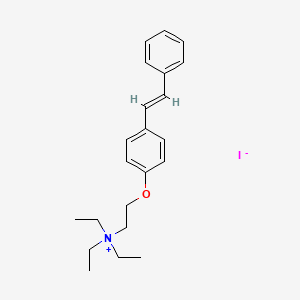

Structure

3D Structure of Parent

Eigenschaften

IUPAC Name |

triethyl-[2-[4-[(E)-2-phenylethenyl]phenoxy]ethyl]azanium;iodide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H30NO.HI/c1-4-23(5-2,6-3)18-19-24-22-16-14-21(15-17-22)13-12-20-10-8-7-9-11-20;/h7-17H,4-6,18-19H2,1-3H3;1H/q+1;/p-1/b13-12+; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RDTKUZXIHMTSJO-UEIGIMKUSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC[N+](CC)(CC)CCOC1=CC=C(C=C1)C=CC2=CC=CC=C2.[I-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[N+](CC)(CC)CCOC1=CC=C(C=C1)/C=C/C2=CC=CC=C2.[I-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H30INO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2045781 | |

| Record name | Stilonium iodide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2045781 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

451.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2551-76-0, 77257-42-2 | |

| Record name | Stilonium iodide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002551760 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Stilonium iodide [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0077257422 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Stilonium iodide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2045781 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | STILONIUM IODIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/19B3530KQ6 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Chemical Derivatization Strategies for Stilonium Iodide

Established Synthetic Pathways for Stilonium (B1238219) Iodide

Established synthetic pathways for Stilonium iodide typically involve the formation of the quaternary ammonium (B1175870) center and the incorporation of the stilbene (B7821643) and phenoxyethyl moieties. While specific detailed synthetic procedures for Stilonium iodide itself were not extensively detailed in the search results, the general principles of quaternary ammonium salt synthesis and the formation of stilbene structures are relevant.

Quaternary ammonium salts are commonly synthesized by the alkylation of tertiary amines with alkyl halides. In the case of Stilonium iodide, this would likely involve the reaction of a tertiary amine precursor with an iodide containing the necessary carbon framework. The stilbene (1,2-diphenylethene) core is often constructed via various coupling reactions, such as Wittig, Horner-Wadsworth-Emmons, or Heck reactions, which form the carbon-carbon double bond. The (E)-stereochemistry indicated in the systematic name of Stilonium iodide (triethyl-[2-[4-[(E)-2-phenylethenyl]phenoxy]ethyl]azanium) suggests a synthesis route that favors the formation of the trans isomer of the stilbene moiety. uni.lu

The phenoxyethyl ether linkage (-O-CH₂-CH₂-) is typically formed through an ether synthesis reaction, such as the Williamson ether synthesis, involving a phenoxide and an ethyl halide or tosylate, or by the reaction of a phenol (B47542) with an epoxide.

A plausible established pathway would involve synthesizing the complex organic group containing the stilbene and phenoxyethyl moieties first, terminating in a tertiary amine, followed by quaternization with methyl iodide or a similar methylating agent to form the iodide salt. Alternatively, a tertiary amine containing the phenoxyethyl group could be reacted with a stilbene derivative containing a leaving group.

Mechanistic Investigations of Stilonium Iodide Synthesis

Mechanistic investigations into the synthesis of quaternary ammonium salts focus on the nucleophilic attack of the tertiary amine on the alkylating agent. This is typically an SN2-type reaction, where the amine's lone pair of electrons attacks the carbon atom bonded to the leaving group (iodide in this case), leading to the displacement of the halide and the formation of a positively charged nitrogen center.

For the formation of the stilbene core, the mechanism depends on the specific coupling reaction employed. For instance, the Wittig reaction involves a phosphonium (B103445) ylide reacting with an aldehyde or ketone to form an alkene, typically through a betaine (B1666868) intermediate and a four-membered oxaphosphetane ring. The stereochemical outcome ((E) or (Z) isomer) is influenced by the ylide structure and reaction conditions.

Mechanistic studies in organic synthesis often involve detailed analysis of reaction intermediates, transition states, and kinetics to understand the reaction pathway and optimize conditions for yield and selectivity. While specific mechanistic studies for Stilonium iodide synthesis were not found, general principles of the reactions involved would apply. Studies on the regioselective synthesis of aromatic compounds through π-extension of aryl halides and palladium-catalyzed additions of aryl iodides to carbonyl groups provide insights into mechanisms involving aryl iodides and palladium catalysis, which could be relevant if such methods are employed in Stilonium iodide synthesis or analogue preparation. polyu.edu.hkbeilstein-journals.org

Optimization Protocols for Yield, Purity, and Scalability in Laboratory Synthesis

Optimization protocols for the synthesis of Stilonium iodide in a laboratory setting would focus on maximizing the yield of the desired product, ensuring high purity, and developing methods suitable for scaling up production. Key parameters to optimize typically include:

Stoichiometry of reactants: Determining the ideal molar ratios of the tertiary amine precursor and the alkylating agent.

Solvent selection: Choosing a solvent that dissolves the reactants effectively and promotes the desired reaction pathway while minimizing side reactions.

Reaction temperature and time: Identifying the optimal temperature and reaction duration to achieve complete conversion with minimal degradation or byproduct formation.

Concentration: Adjusting reactant concentrations to influence reaction rate and minimize dimerization or polymerization in certain coupling reactions.

Order of addition: The sequence in which reactants are combined can significantly impact yield and purity.

Purification methods: Developing efficient purification techniques such as crystallization, chromatography, or extraction to isolate Stilonium iodide from reaction byproducts and unreacted starting materials. The search results mention that Stilonium iodide (MG624) can have a purity of 97.30%. medchemexpress.com

Counterion exchange: If the initial synthesis yields a different salt, an ion exchange step might be necessary to obtain the iodide salt.

Scalability considerations involve adapting laboratory procedures to larger scales while maintaining yield and purity. This can require changes in reaction conditions, equipment, and purification strategies to handle larger volumes and ensure efficient heat transfer and mixing.

Rational Design and Chemical Synthesis of Stilonium Iodide Analogues

Rational design of Stilonium iodide analogues involves modifying the chemical structure to potentially alter its properties, such as potency, selectivity, metabolic stability, or pharmacokinetic profile. This process often begins with identifying the key structural features of Stilonium iodide responsible for its activity, such as the quaternary ammonium center, the stilbene moiety, and the phenoxyethyl linker.

Strategies for designing analogues might include:

Modifications of the stilbene core: Altering substituents on the phenyl rings, changing the linker between the rings, or modifying the double bond (e.g., saturation).

Variations in the phenoxyethyl linker: Changing the length of the alkyl chain, introducing branching, or replacing the oxygen atom with other heteroatoms.

Alterations to the quaternary ammonium group: Replacing the ethyl groups with other alkyl chains or incorporating the nitrogen into a cyclic structure.

The synthesis of these analogues would utilize similar chemical reactions as the parent compound, adapted to the specific structural changes. For example, synthesizing analogues with modified stilbene cores might involve different Wittig or Heck coupling partners. Modifying the quaternary ammonium group would require using different tertiary amines or alkylating agents in the final step.

Strategies for Targeted Structural Modifications in Stilonium Iodide Derivatives

Targeted structural modifications aim to achieve specific changes in the properties of Stilonium iodide derivatives. This can be guided by structure-activity relationship (SAR) studies, computational modeling, or insights from related compounds. Examples of targeted modifications include:

Introducing electron-donating or withdrawing groups: Substituents on the aromatic rings can influence the electronic distribution of the molecule, potentially affecting its interaction with biological targets.

Adding polar or non-polar functional groups: These modifications can alter solubility, membrane permeability, and interactions with enzymes or receptors.

Incorporating rigid or flexible linkers: Changing the flexibility of the molecule can impact its conformation and binding to its target.

Introducing chiral centers: This can lead to the formation of stereoisomers with potentially different biological activities.

The synthesis of these targeted derivatives requires specific synthetic strategies and reactions to selectively introduce the desired functional groups or structural features at specific positions within the Stilonium iodide framework. The search results mention the synthesis of 3-arylquinolines from α-aminoacetophenones and trans-β-nitrostyrenes using iodine monobromide, highlighting regioselective synthesis approaches that could be relevant for creating substituted stilbene moieties in analogues. rsc.org

Enantioselective and Regioselective Synthetic Approaches to Stilonium Iodide Stereoisomers

Stilonium iodide contains a stilbene moiety, which can exist as (E) and (Z) stereoisomers. The systematic name indicates the (E)-isomer. uni.lu If chiral centers were introduced during derivatization, enantiomers and diastereomers would also be possible. Enantioselective and regioselective synthetic approaches are crucial for controlling the formation of specific stereoisomers and structural isomers.

Stereoselective Synthesis: This involves reactions that preferentially produce one stereoisomer over others. For the stilbene double bond, specific Wittig or Heck reaction conditions can favor either the (E) or (Z) isomer. If chiral centers are present in analogues, asymmetric synthesis techniques, such as using chiral catalysts, chiral auxiliaries, or enzymatic reactions, would be employed to control enantioselectivity. The search results discuss stereoselective synthesis in the context of palladium-catalyzed additions and the formation of tricyclic compounds, as well as the synthesis of stereoisomers of vinyl iodides. beilstein-journals.orgorganic-chemistry.orgchemistrydocs.comresearchgate.netorganic-chemistry.orgrsc.orgredalyc.org

Regioselective Synthesis: This concerns reactions that preferentially occur at a specific position within a molecule when multiple reactive sites are available, leading to the favored formation of one structural isomer. In the context of Stilonium iodide or its analogues, regioselectivity could be important when introducing substituents onto the aromatic rings or when forming the linkages between the different parts of the molecule. Strategies to achieve regioselectivity often involve using directing groups, controlling reaction conditions, or employing specific catalysts. The search results highlight regioselective synthesis in various contexts, including the functionalization of arynes and the synthesis of vicinal diamines. polyu.edu.hkrsc.orgorganic-chemistry.orgmdpi.compdx.edu

Achieving high levels of both enantioselectivity and regioselectivity is often a significant challenge in organic synthesis and requires careful design of the synthetic route and reaction conditions.

Novel Methodologies for Stilonium Iodide Derivatization

Novel methodologies for Stilonium iodide derivatization explore new chemical reactions and strategies to modify the compound, potentially leading to derivatives with enhanced or altered properties. This could include:

Click Chemistry: Utilizing highly efficient and selective reactions like azide-alkyne cycloadditions to attach various functional groups or biomolecules to Stilonium iodide or its precursors.

Late-Stage Functionalization: Developing methods to introduce functional groups directly onto the complex Stilonium iodide structure at a late stage of synthesis, avoiding lengthy synthetic routes.

Photochemical or Electrochemical Methods: Employing light or electricity to drive chemical transformations that are not easily achieved by conventional methods.

Flow Chemistry: Utilizing continuous flow reactors to perform reactions more efficiently, safely, and with better control over reaction parameters, potentially enabling novel transformations or improved yields.

Biocatalysis: Exploring the use of enzymes to catalyze specific and selective modifications of Stilonium iodide or its precursors.

While the search results did not provide specific examples of novel derivatization methodologies applied directly to Stilonium iodide, they did touch upon novel drug delivery systems that could potentially encapsulate or utilize Stilonium iodide google.comgoogleapis.comgoogle.comgoogleapis.com, and novel synthetic approaches for related iodine-containing compounds organic-chemistry.orgmdpi.com. These areas suggest potential avenues for developing novel ways to modify or deliver Stilonium iodide. For example, exploring methods to conjugate Stilonium iodide to polymers or nanoparticles for targeted delivery could be considered a novel derivatization strategy in a broader sense.

Pharmacological and Biological Investigations of Stilonium Iodide

Receptor Binding and Ligand-Target Interaction Studies of Stilonium (B1238219) Iodide

The primary pharmacological characteristic of Stilonium iodide is its role as an antagonist at neuronal nicotinic acetylcholine (B1216132) receptors, particularly the alpha-7 (α7) subtype.

Comprehensive Analysis of Alpha-7 Nicotinic Acetylcholine Receptor (α7-nAChR) Antagonism by Stilonium Iodide

Stilonium iodide (MG624) is a selective antagonist of the neuronal α7 subunit-containing nAChRs. mdpi.comnih.gov The α7-nAChR is a crucial drug target due to its involvement in a wide range of physiological and pathological processes. nih.gov Research has demonstrated that Stilonium iodide and related compounds function as potent antagonists at these receptors. The mechanism of antagonism is understood to be driven by a cation-π interaction within the receptor's "aromatic box," a key feature of the ligand-binding domain. This interaction effectively stabilizes the receptor in a non-active or closed state. A positively charged nitrogen atom within the antagonist's structure is critical for this interaction. nih.gov

Studies have quantified the binding affinity of Stilonium iodide (this compound), revealing its high selectivity for the α7 subtype over other nAChR subtypes. For instance, it inhibits α-bungarotoxin binding to chick α7 receptors with a Ki value of 106 nM, whereas its affinity for the α4β2 subtype is significantly lower, with a Ki of 84 μM. mdpi.comnih.gov Further studies report a Ki of 0.055 µM in neuronal chick optic lobe membranes and an IC50 value of 94 nM for the inhibition of acetylcholine-evoked currents in Xenopus oocytes expressing chick α7 nAChRs. mdpi.com The compound's antagonism of α7 nAChRs has been linked to potential therapeutic applications, including the inhibition of nicotine-induced angiogenesis. researchgate.net

Molecular Docking and Binding Affinity Determination of Stilonium Iodide with α7-nAChR

To elucidate the precise nature of the interaction between Stilonium iodide and the α7-nAChR, molecular modeling and docking studies have been employed. Due to the lack of a crystal structure for the rat α7-nAChR, researchers have utilized homology models based on related structures like the acetylcholine-binding protein (AChBP) from Aplysia californica.

These computational studies support the experimental findings, illustrating that the cationic head of Stilonium iodide engages in strong cation-π interactions with aromatic residues, such as tryptophan (W147), within the binding pocket of the α7-nAChR. This interaction is considered fundamental to its antagonist activity. The calculated binding energies from these models are substantially higher for Stilonium iodide and its analogs compared to the endogenous agonist, acetylcholine, indicating a strong and stable interaction that prevents receptor activation.

The binding affinity has been experimentally determined and is summarized in the table below.

| Receptor Subtype | Species/System | Binding Affinity (Ki / IC50) |

| α7 nAChR | Chick | 106 nM (Ki) |

| α7 nAChR | Chick (optic lobe membranes) | 0.055 µM (Ki) |

| α7 nAChR | Chick (expressed in Xenopus oocytes) | 94 nM (IC50) |

| α4β2 nAChR | Chick | 84 µM (Ki) |

| Muscle-type AChR | TE671 cells | 70 µM (Ki) |

This table presents binding affinity data for Stilonium iodide (this compound) at various nicotinic acetylcholine receptor subtypes.

Investigation of Off-Target Interactions and Receptor Selectivity of Stilonium Iodide

A critical aspect of drug development is understanding a compound's selectivity for its intended target. Investigations into Stilonium iodide (this compound) have demonstrated a notable degree of selectivity for the α7-nAChR. As highlighted in the binding affinity data, there is a significant difference in its potency at α7 receptors compared to other nAChR subtypes.

The compound is markedly selective for neuronal nAChRs over muscle-type AChRs, with a Ki of 70 µM for the latter. mdpi.com Within the neuronal subtypes, its selectivity for α7 is pronounced when compared to α6, β2, and β4 subunit-containing receptors, which have Ki values of 4.52 µM, 12 µM, and 9.2 µM, respectively. mdpi.com The roughly 792-fold greater affinity for the α7 subtype over the α4β2 subtype (106 nM vs 84 µM) underscores its profile as a selective α7-nAChR antagonist. mdpi.comnih.gov Interestingly, structural modifications to the Stilonium iodide molecule have been shown to shift this selectivity, with certain analogs demonstrating selective antagonism for the α9*-nAChR, indicating the sensitivity of the receptor interaction to the ligand's chemical structure. nih.govacs.org

Cellular and Molecular Mechanisms of Action Mediated by Stilonium Iodide

Beyond receptor binding, research has explored the downstream cellular and molecular effects of Stilonium iodide's interaction with α7-nAChRs.

Elucidation of Angiogenesis Inhibition Pathways Involving Stilonium Iodide, Focusing on Egr-1 Modulation

A significant area of investigation has been the anti-angiogenic activity of Stilonium iodide (this compound). researchgate.net Angiogenesis, the formation of new blood vessels, is a critical process in tumor growth, and nicotine (B1678760) has been shown to promote it by activating α7-nAChRs on endothelial cells. researchgate.net Stilonium iodide has been found to counter this effect. researchgate.net

Studies have shown that Stilonium iodide potently suppresses the proliferation of primary human microvascular endothelial cells from the lung (HMEC-Ls). researchgate.net The mechanism underlying this anti-angiogenic effect involves the modulation of the Early growth response gene 1 (Egr-1). researchgate.net Egr-1 is a transcription factor that plays a key role in angiogenesis by regulating pro-angiogenic factors. researchgate.net

The specific pathway is as follows:

Nicotine stimulation of α7-nAChR on endothelial cells normally increases the expression of Egr-1.

Stilonium iodide, by blocking the α7-nAChR, decreases these nicotine-induced levels of Egr-1. researchgate.net

This reduction of Egr-1 lessens its binding to the promoter of Fibroblast Growth Factor 2 (FGF2), a potent pro-angiogenic factor. researchgate.net

The consequent decrease in FGF2 levels leads to the inhibition of angiogenesis. researchgate.net

This anti-angiogenic activity of Stilonium iodide has been validated in multiple experimental models, including in vitro assays like the Matrigel plug and rat aortic ring assays, as well as in vivo models such as the chicken chorioallantoic membrane and nude mice models bearing human small cell lung cancer (SCLC) tumors. researchgate.net

Neurobiological Impact of Stilonium Iodide: Studies on Hypothalamic-Pituitary-Adrenal (HPA) Axis Normalization and Associated Antidepressant Effects in Animal Models

The neurobiological effects of modulating the α7-nAChR are an area of active research, particularly concerning stress and mood disorders. The Hypothalamic-Pituitary-Adrenal (HPA) axis is the body's central stress response system, and its dysregulation is a well-established factor in the pathophysiology of depression. nih.govnih.gov Consequently, compounds that can normalize HPA axis function are of therapeutic interest.

While direct studies specifically investigating the effect of Stilonium iodide on HPA axis normalization are not prominent in the reviewed literature, the broader role of α7-nAChR antagonism in depression-related models provides a strong rationale for its potential impact. Preclinical research has shown that antagonism of central nAChRs, including the α7 subtype, can produce antidepressant-like effects in animal models. nih.govresearchgate.net For example, the selective α7-nAChR antagonist methyllycaconitine (B43530) (MLA) has been shown to reduce immobility in the forced swim test and tail suspension test in mice, behaviors that are predictive of antidepressant efficacy. researchgate.net These effects were not associated with general motor stimulation, suggesting a specific impact on depression-related behaviors. researchgate.net

Given that α7-nAChRs are involved in modulating systems implicated in depression, such as HPA axis activity and inflammation, it is hypothesized that the antidepressant-like effects of α7 antagonists like Stilonium iodide may be mediated, at least in part, through the normalization of these systems. nih.govnih.gov However, further direct experimental evidence is required to fully elucidate the specific effects of Stilonium iodide on HPA axis function and to confirm its antidepressant potential in animal models.

Mechanistic Dissection of Stilonium Iodide's Effects on Cellular Signaling Cascades

Stilonium iodide exerts its biological effects primarily through its interaction with the α7 nicotinic acetylcholine receptor (α7-nAChR), a ligand-gated ion channel that plays a crucial role in various physiological and pathological processes. As an antagonist, stilonium iodide inhibits the binding of the endogenous agonist acetylcholine, thereby modulating downstream cellular signaling cascades. The activation of α7-nAChR is known to trigger a variety of signaling pathways, and by blocking this activation, stilonium iodide can influence these cascades.

One of the key pathways modulated by α7-nAChR is the Janus kinase 2/signal transducer and activator of transcription 3 (JAK2/STAT3) signaling pathway . mdpi.com Activation of α7-nAChR can lead to the phosphorylation and activation of JAK2, which in turn phosphorylates STAT3. mdpi.com Phosphorylated STAT3 then translocates to the nucleus and regulates the transcription of target genes involved in inflammation and cell survival. mdpi.com By acting as an antagonist, stilonium iodide is presumed to inhibit the initiation of this cascade, thereby preventing the downstream effects of STAT3 activation.

Another significant signaling pathway influenced by α7-nAChR is the phosphatidylinositol 3-kinase/protein kinase B (PI3K/Akt) pathway . nih.govmdpi.com The PI3K/Akt pathway is a critical regulator of cell proliferation, survival, and metabolism. nih.gov In some cellular contexts, activation of α7-nAChR can lead to the activation of PI3K and subsequent phosphorylation of Akt. nih.gov As an antagonist, stilonium iodide would be expected to prevent this activation, thus interfering with the pro-survival signals mediated by this pathway. The iodide component of stilonium iodide may also have independent effects on the PI3K/Akt pathway, as studies have shown that iodine can influence this signaling cascade in thyroid cells. nih.govnih.gov

Furthermore, the nuclear factor-kappa B (NF-κB) signaling pathway is a central mediator of inflammatory responses and is also modulated by α7-nAChR activity. nih.govmdpi.comnih.govfrontiersin.org Activation of α7-nAChR has been shown to inhibit the activation of NF-κB, a key transcription factor for pro-inflammatory cytokines. nih.govnih.gov By antagonizing the α7-nAChR, stilonium iodide may therefore lead to a disinhibition of the NF-κB pathway, although the precise downstream consequences can be cell-type and context-dependent. The interplay between these signaling pathways is complex, and the ultimate cellular response to stilonium iodide will depend on the specific cellular environment and the crosstalk between these cascades. nih.govyoutube.com

Comparative Analysis of Stilonium Iodide's Biological Activities with Related Compounds (e.g., structural analogues, other α7-nAChR antagonists)

Stilonium iodide belongs to a class of compounds that act as antagonists at the α7-nAChR. Its biological activities can be better understood through comparison with its structural analogues and other compounds that target the same receptor.

Structural Analogues: Stilonium iodide is a quaternary ammonium (B1175870) compound with a stilbene (B7821643) moiety. The biological activity of its analogues can vary significantly with modifications to its structure. For instance, the nature of the substituents on the phenyl rings of the stilbene group can influence both potency and selectivity. Similarly, alterations to the quaternary ammonium head, such as changing the alkyl groups, can impact the compound's interaction with the receptor's binding site.

Other α7-nAChR Antagonists: The landscape of α7-nAChR antagonists is diverse and includes compounds with different chemical scaffolds. A well-known competitive antagonist is methyllycaconitine (MLA), an alkaloid that binds to the same site as acetylcholine. In comparison to MLA, synthetic antagonists like stilonium iodide may offer different pharmacokinetic profiles and selectivity for α7-nAChR over other nicotinic receptor subtypes. Another class of antagonists includes α-conotoxins, which are peptides derived from the venom of marine snails. These peptides often exhibit high affinity and selectivity for specific nAChR subtypes.

The following table provides a comparative overview of stilonium iodide and other related compounds:

| Compound/Class | Chemical Nature | Mechanism of Action at α7-nAChR | Key Biological Activities |

| Stilonium Iodide | Quaternary ammonium stilbene derivative | Antagonist | Modulation of inflammation, cell proliferation, and survival. |

| Methyllycaconitine (MLA) | Diterpenoid alkaloid | Competitive Antagonist | Potent and selective blockade of α7-nAChR-mediated responses. |

| α-Conotoxins (e.g., ArIB[V11L,V16A]) | Peptides | Competitive Antagonist | Highly selective and potent inhibition of specific nAChR subtypes. |

| Quaternary Ammonium Compounds | Small molecules with a positively charged nitrogen | Variable (Agonist, Partial Agonist, Antagonist) | Depends on the specific structure; can modulate cholinergic signaling. |

| Stilbene Derivatives | Compounds containing a diphenylethylene core | Can interact with various biological targets | Antioxidant, anti-inflammatory, and anticancer effects. |

Structure-Activity Relationship (SAR) Investigations of Stilonium Iodide Derivatives

The biological activity of stilonium iodide and its derivatives is intrinsically linked to their chemical structure. Structure-activity relationship (SAR) studies aim to elucidate the key molecular features responsible for their interaction with the α7-nAChR and their resulting pharmacological effects.

The pharmacophore for α7-nAChR antagonists generally includes a cationic center and a hydrogen bond acceptor, often with specific spatial arrangements. researchgate.net For stilonium iodide, the key pharmacophoric elements are:

Quaternary Ammonium Head: The positively charged triethylammonium (B8662869) group is crucial for the initial interaction with the negatively charged residues in the aromatic box of the α7-nAChR binding site. This electrostatic interaction is a primary determinant of binding affinity.

Stilbene Moiety: The rigid, planar structure of the stilbene group contributes to the hydrophobic interactions within the binding pocket. The presence and position of substituents on the phenyl rings can significantly modulate the binding affinity and selectivity.

Ether Linkage: The ether oxygen atom can act as a hydrogen bond acceptor, further stabilizing the ligand-receptor complex. The length and flexibility of the ethyl ether linker are also important for optimal positioning of the pharmacophoric elements within the binding site.

Systematic modifications of the stilonium iodide structure have provided insights into the SAR of this class of compounds.

Substituents on the Stilbene Ring: The introduction of various substituents (e.g., halogens, alkyl, alkoxy groups) on the phenyl rings of the stilbene moiety can have a profound impact on activity. The position and electronic properties of these substituents can influence the compound's affinity and selectivity for the α7-nAChR. For instance, electron-withdrawing or electron-donating groups can alter the electronic distribution of the stilbene core, affecting its interaction with the receptor.

Alterations of the Quaternary Ammonium Group: The size and nature of the alkyl groups on the quaternary nitrogen can affect the steric fit within the binding pocket. Replacing the ethyl groups with other alkyl chains can modulate the potency and selectivity of the antagonist.

The following table summarizes the general effects of structural modifications on the activity of stilbene-based α7-nAChR antagonists:

| Structural Modification | General Effect on Activity |

| Introduction of bulky substituents on the stilbene ring | May increase or decrease affinity depending on the steric tolerance of the binding pocket. |

| Variation of electronic properties of stilbene substituents | Can modulate the strength of hydrophobic and electronic interactions with the receptor. |

| Modification of the alkyl groups on the quaternary nitrogen | Can alter the steric and electronic properties of the cationic head, impacting binding affinity. |

| Changing the length of the ether linker | Affects the distance between the cationic head and the stilbene moiety, which is critical for optimal receptor interaction. |

Computational methods play a vital role in understanding the SAR of stilonium iodide and in the design of new, more potent, and selective analogues.

Quantitative Structure-Activity Relationship (QSAR) Modeling: QSAR models are mathematical equations that correlate the chemical structure of a series of compounds with their biological activity. nih.govresearchgate.netresearchgate.net For stilonium iodide derivatives, QSAR studies can identify key molecular descriptors (e.g., electronic, steric, and hydrophobic properties) that are predictive of their antagonist activity at the α7-nAChR. nih.gov These models can then be used to predict the activity of virtual compounds, guiding the synthesis of new and improved analogues.

Cheminformatics: Cheminformatics tools are used to analyze and compare large datasets of chemical structures and their associated biological data. These approaches can help in identifying common structural motifs among active compounds and in developing pharmacophore models. For stilonium iodide, cheminformatics can be employed to build a 3D pharmacophore model that defines the essential spatial arrangement of the cationic center, hydrophobic regions, and hydrogen bond acceptors required for high-affinity binding to the α7-nAChR. mdpi.com

Analytical Methodologies for Stilonium Iodide Characterization in Research Contexts

Advanced Chromatographic Techniques for Stilonium (B1238219) Iodide Separation and Purification

Chromatographic methods are indispensable for the separation of Stilonium iodide from reaction mixtures, impurities, or biological matrices. The choice of technique is dictated by the physicochemical properties of the Stilonium cation and the iodide anion.

High-Performance Liquid Chromatography (HPLC) is a primary tool for assessing the purity of Stilonium iodide and for its quantification. Given the ionic nature of the compound, reversed-phase HPLC is a commonly employed mode. The separation of the Stilonium cation can be achieved on C18 or other suitable hydrophobic stationary phases. bio-rad.com

Method parameters are optimized to achieve efficient separation and sharp peak shapes. An acidic mobile phase is often used to suppress the interaction of potential anionic impurities with the stationary phase. A typical mobile phase might consist of a mixture of acetonitrile (B52724) or methanol (B129727) and water, with an additive like formic acid or trifluoroacetic acid to improve peak symmetry. rsc.org Detection is commonly performed using a UV detector, leveraging the strong chromophore of the stilbene (B7821643) group within the Stilonium iodide structure. thermofisher.com

Table 1: Illustrative HPLC Parameters for the Analysis of Quaternary Ammonium (B1175870) Compounds like Stilonium Iodide

| Parameter | Condition |

| Column | Reversed-phase C18, 5 µm, 4.6 x 250 mm |

| Mobile Phase | Acetonitrile:Water (gradient) with 0.1% Formic Acid |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 295 nm |

| Injection Volume | 10 µL |

| Column Temperature | 30 °C |

This table presents typical starting conditions for the HPLC analysis of quaternary ammonium compounds and would require optimization for Stilonium iodide.

Ion-exchange chromatography (IEC) is a powerful technique for the separation of ionic species. In the context of Stilonium iodide, IEC can be utilized in two ways. Cation-exchange chromatography can be employed to capture and separate the positively charged Stilonium cation. bio-rad.comhamiltoncompany.com In this mode, a stationary phase with negatively charged functional groups (e.g., sulfonate groups) is used. The Stilonium cation binds to the column and is subsequently eluted by increasing the ionic strength or altering the pH of the mobile phase. wikipedia.orgbio-rad.com

Conversely, anion-exchange chromatography can be used to separate the iodide anion from other anions present in a sample. This is particularly useful for quantifying the iodide counter-ion or for studying its exchange with other anions. wikipedia.org

Spectroscopic and Spectrometric Characterization Techniques for Stilonium Iodide Structure Elucidation

Following purification, a combination of spectroscopic and spectrometric techniques is essential to confirm the chemical structure of Stilonium iodide.

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for the unambiguous structural elucidation of organic molecules. For Stilonium iodide, both ¹H and ¹³C NMR spectroscopy provide detailed information about the molecular framework.

In the ¹H NMR spectrum, the protons of the ethyl groups attached to the nitrogen atom would exhibit a characteristic quartet and triplet pattern. The protons of the stilbene moiety would appear in the aromatic region of the spectrum, with their chemical shifts and coupling constants providing information about their substitution pattern and stereochemistry (E/Z isomerism). The protons of the ethoxy linker would also show distinct signals.

The ¹³C NMR spectrum would complement the ¹H NMR data by showing signals for all unique carbon atoms in the molecule, including the quaternary carbon of the ammonium group and the carbons of the stilbene and ethyl groups.

Table 2: Predicted ¹H NMR Chemical Shift Ranges for Key Protons in the Stilonium Cation

| Protons | Predicted Chemical Shift (δ, ppm) |

| Stilbene aromatic protons | 6.8 - 7.8 |

| Stilbene vinylic protons | 6.9 - 7.5 |

| -O-CH₂- | 4.0 - 4.5 |

| -N⁺-CH₂- (ethyl) | 3.3 - 3.8 (quartet) |

| -CH₃ (ethyl) | 1.2 - 1.6 (triplet) |

These are estimated chemical shift ranges and can vary based on the solvent and other experimental conditions.

Mass spectrometry (MS) is used to determine the molecular weight of Stilonium iodide and to obtain information about its structure through fragmentation analysis. Electrospray ionization (ESI) is a suitable ionization technique for quaternary ammonium salts as it allows for the direct analysis of the intact cation. rsc.org

The high-resolution mass spectrum would provide the accurate mass of the Stilonium cation, (C₂₂H₃₀NO)⁺, allowing for the confirmation of its elemental composition. Tandem mass spectrometry (MS/MS) experiments can be performed to induce fragmentation of the Stilonium cation. The resulting fragmentation pattern would provide valuable structural information, for instance, the loss of ethyl groups or cleavage of the ether linkage. creative-proteomics.commsu.edu

Table 3: Expected m/z Values for the Stilonium Cation and Potential Fragments in Mass Spectrometry

| Ion | Formula | Expected m/z |

| Stilonium Cation [M]⁺ | [C₂₂H₃₀NO]⁺ | ~324.23 |

| Fragment from loss of an ethyl group | [C₂₀H₂₅NO]⁺ | ~295.19 |

| Fragment from cleavage of the ether bond | [C₈H₁₈N]⁺ or [C₁₄H₁₂O]⁺ | ~128.14 or ~196.09 |

The m/z values are approximate and would be determined with high precision in a high-resolution mass spectrometer.

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within the molecule. The stilbene moiety in Stilonium iodide is a strong chromophore and is expected to exhibit intense absorption bands in the UV region. The position and intensity of these bands are characteristic of the conjugated π-system of the stilbene core and can be influenced by the substitution pattern. researchgate.netresearchgate.netspectroscopyonline.comomlc.org The UV-Vis spectrum is particularly useful for quantitative analysis using the Beer-Lambert law.

Electrochemical and Other Advanced Detection Methods for Stilonium Iodide in Biological and Chemical Systems

The characterization of Stilonium iodide in various matrices necessitates advanced detection methods that offer high sensitivity and selectivity. Electrochemical techniques are particularly well-suited for this purpose, as they can target either the quaternary ammonium cation or the iodide anion. These methods, alongside the development of specific sensors, form the basis of modern analytical approaches for this compound.

Voltammetric Techniques for Iodide Ion Detection in Research

Given that Stilonium iodide is a salt, voltammetric methods targeting the iodide ion (I⁻) are directly applicable for its detection and quantification. These techniques rely on the electrochemical oxidation of iodide. The iodide/triiodide/iodine (I⁻/I₃⁻/I₂) redox system has been a subject of electrochemical study for many years. acs.org

One prominent method is Differential Pulse Voltammetry (DPV) . A sensitive approach involves the oxidation of iodide to iodate (B108269) (IO₃⁻) using an agent like sodium hypochlorite, followed by the determination of the resulting iodate using DPV at a hanging mercury drop electrode. metrohm.com This indirect detection method enhances sensitivity and is effective for trace analysis. Another approach uses modified carbon paste electrodes for the preconcentration of iodide species, which are then detected by DPV. researchgate.net This method can achieve detection limits in the micromolar range, with a reported limit of 0.06 µM. researchgate.net

Cyclic Voltammetry (CV) is also employed to study the redox behavior of the I₂/I⁻ couple at various electrode surfaces, such as modified carbon paste electrodes. researchgate.net Research has also utilized an interdigitated microelectrode array (IDA) sensor to detect iodide. nih.gov This system is based on the reversible charge transfer of the I₂/2I⁻ redox system at a platinum microelectrode. nih.gov By polarizing one segment of the array to oxidize iodide to iodine and the other to reduce the iodine back to iodide, a redox cycling effect is created that significantly enhances the analytical signal, enabling direct determination in various water samples. nih.gov

The choice of solvent or medium can influence the formal potential of the iodide oxidation process. acs.org Studies have characterized the voltammetric behavior of iodide in various media, from aqueous and organic solvents to ionic liquids, providing foundational data for developing robust analytical methods. acs.orgmonash.edu

Development of Selective Sensors for Stilonium Iodide Detection

The development of sensors for Stilonium iodide can follow two primary strategies: targeting the stilonium cation or the iodide anion.

Sensors for the Quaternary Ammonium Cation: Ion-Selective Electrodes (ISEs) are a significant area of research for the detection of quaternary ammonium compounds (QACs). nih.gov These sensors typically employ a polymeric membrane, such as polyvinyl chloride (PVC), embedded with an ionophore or an ion exchanger that selectively binds to the target cation. For QACs, ion exchangers like dinonylnaphthalene (B12650604) sulfonic acid have proven effective. nih.gov The ISEs exhibit Nernstian or near-Nernstian responses down to detection limits of 10⁻⁶ M. nih.gov The selectivity of these electrodes is a critical parameter, and they have shown excellent selectivity over common metal ions like Na⁺, K⁺, and Ca²⁺. nih.gov However, interference from other lower molecular weight quaternary ammonium ions can occur. nih.govresearchgate.net

Another advanced approach is the development of cholinesterase-based biosensors. nih.gov This method is based on the principle that certain quaternary ammonium salts can reversibly inhibit enzymes like acetylcholinesterase (AChE). nih.gov By immobilizing the enzyme on an electrode surface, the inhibition caused by the presence of a QAC can be measured as a change in the electrochemical signal, allowing for sensitive detection. nih.gov

Sensors for the Iodide Anion: Potentiometric sensors, or ISEs, have also been specifically developed for iodide detection. A novel approach involves the use of functionalized nanostructures, such as ZnO nanotubes, which act as a transducer. mdpi.comresearchgate.net In one such sensor, ZnO nanotubes were functionalized with a miconazole (B906) ion exchanger. mdpi.comresearchgate.net This nanostructure-based ISE demonstrated a linear response over a wide concentration range (1 × 10⁻⁶ to 1 × 10⁻¹ M) with a low detection limit of 5 × 10⁻⁷ M and a rapid response time of less than 5 seconds. mdpi.comresearchgate.net More traditional iodide ISEs utilize a salt-based membrane and can operate across a broad pH and temperature range. sisco.com These sensors are valuable for direct potentiometric measurements and as indicator electrodes in potentiometric titrations. mdpi.com

Quantitative Analysis Protocols for Stilonium Iodide in Experimental Settings

For the precise quantification of Stilonium iodide in experimental samples, several robust analytical protocols have been established, primarily leveraging chromatographic and titrimetric techniques.

High-Performance Liquid Chromatography (HPLC): HPLC, particularly when coupled with mass spectrometry (HPLC-MS), is a highly sensitive and specific method for the analysis of QACs. irg-wp.com Reversed-phase HPLC is commonly used for separation. nih.gov A study detailing the analysis of five QACs used a CAPCELL PAK CR 1:4 column with a gradient elution mobile phase consisting of acetonitrile and an ammonium formate (B1220265) aqueous solution. rsc.org Detection was achieved using an electrospray ionization (ESI) source in multiple reaction monitoring mode, which provides high selectivity and low detection limits. rsc.orgnih.gov When compared to HPLC with UV detection, HPLC-MS offers superior sensitivity and specificity. irg-wp.com

| Parameter | Condition | Reference |

|---|---|---|

| Instrumentation | High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) | rsc.org |

| Column | CAPCELL PAK CR 1:4 | rsc.org |

| Mobile Phase | Acetonitrile and 50 mmol L⁻¹ ammonium formate aqueous solution (containing 0.1% formic acid) | rsc.org |

| Elution Mode | Gradient | rsc.org |

| Ion Source | Electrospray Ionization (ESI) | rsc.org |

| Detection Mode | Multiple Reaction Monitoring (MRM) | rsc.org |

| Linear Range | 5.00–500.00 µg L⁻¹ | rsc.org |

| Limit of Quantification | 10.00 µg L⁻¹ | rsc.org |

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful technique for quantifying the iodide component of Stilonium iodide. nist.gov Because iodide is non-volatile, a derivatization step is required prior to analysis. A common method involves oxidizing iodide to iodine, which is then reacted with a reagent such as N,N-dimethylaniline to form a volatile derivative (4-iodo-N,N-dimethylaniline). thaiscience.infonih.gov This derivative can then be extracted and analyzed by GC-MS. thaiscience.infonih.gov The method provides excellent sensitivity, with detection limits reported as low as 3 µg I L⁻¹ (0.024 µM). thaiscience.info

| Parameter | Condition | Reference |

|---|---|---|

| Instrumentation | Gas Chromatography-Mass Spectrometry (GC-MS) | thaiscience.info |

| Derivatization | Oxidation of I⁻ to I₂, followed by reaction with N,N-dimethylaniline | thaiscience.infonih.gov |

| Column | ZB-5 fused silica (B1680970) capillary column (30 m × 0.32 mm I.D., 0.25 µm film thickness) | thaiscience.info |

| Carrier Gas | Helium at a constant flow of 1 mL min⁻¹ | thaiscience.info |

| Injector Temperature | 270 °C | nih.gov |

| Oven Program | Start 40 °C (hold 1 min), ramp to 280 °C at 10 °C/min, hold 1 min | nih.gov |

| Detection Mode | Ion Trap Mass Spectrometry | thaiscience.info |

| Limit of Detection | 3 µg I L⁻¹ | thaiscience.info |

Potentiometric Titration: Potentiometric titration is a classic and reliable method for quantifying QACs and halides. For the stilonium cation, titration is performed using a standard anionic surfactant solution, such as sodium lauryl sulfate (B86663) (SLS), as the titrant. researchgate.netthermofisher.cn The endpoint is detected using a surfactant ion-selective electrode. thermofisher.cn For the iodide anion, argentometric titration is used, where silver nitrate (B79036) is the titrant. thermofisher.com The reaction between silver ions and iodide ions forms an insoluble silver iodide precipitate, and the endpoint is detected with a silver ISE. thermofisher.com These automated titration methods have largely replaced older, manual biphasic titrations, offering improved accuracy and safety. researchgate.net

Toxicological Research of Stilonium Iodide: Mechanisms and Pre Clinical Assessment in Research Models

Investigation of Cellular and Organ-Specific Toxicity Mechanisms Induced by Stilonium (B1238219) Iodide

The toxicological assessment of Stilonium iodide in pre-clinical settings aims to elucidate its effects at the cellular and organ levels. Understanding these mechanisms is crucial for characterizing its potential risks. Research in this area explores how the compound interacts with biological systems, leading to adverse outcomes.

Mechanistic Studies of Iodine-Related Toxicity in the Context of Stilonium Iodide Exposure

While specific studies on iodine-related toxicity directly attributable to Stilonium iodide are limited, the toxicological profile of iodine itself provides a foundational understanding. Excess iodine intake can lead to thyroid dysfunction, including hypothyroidism and hyperthyroidism, and in some cases, autoimmune thyroid diseases. The mechanisms involve the disruption of normal thyroid hormone synthesis and release. Preclinical models are instrumental in studying the biodistribution and kinetics of iodide, which can inform the potential effects of iodine-containing compounds like Stilonium iodide. biorxiv.orgbiorxiv.org Such models help in understanding how iodide is taken up and released by various organs, which is a critical aspect of its potential toxicity. biorxiv.org

Impact of Stilonium Iodide on Cellular Viability and Apoptosis Pathways

Exploration of Stilonium Iodide's Effects on Mitochondrial Function and Oxidative Stress

Mitochondrial dysfunction and the subsequent generation of reactive oxygen species (ROS), leading to oxidative stress, are common mechanisms of chemical-induced toxicity. nih.gov Oxidative stress can damage cellular components, including lipids, proteins, and DNA, ultimately leading to cell death. nih.gov Research into the effects of various toxicants has shown that they can impair mitochondrial function, leading to a decrease in cellular energy production and an increase in oxidative damage. mdpi.com Investigating whether Stilonium iodide exposure leads to similar effects on mitochondrial function and oxidative stress would be a key step in characterizing its toxicological mechanism.

In Vitro Experimental Models for Stilonium Iodide Toxicity Assessment

In vitro models, utilizing cell cultures, are essential tools for the preliminary assessment of a compound's toxicity. These models allow for the controlled investigation of specific cellular responses to chemical exposure.

Cytotoxicity Assays in Relevant Cell Lines

Cytotoxicity assays are used to determine the concentration at which a substance becomes toxic to cells. These assays measure various parameters, such as cell membrane integrity, metabolic activity, and cell proliferation. The choice of cell lines is crucial and should be relevant to the potential target organs of toxicity. For a comprehensive assessment, a panel of cell lines representing different tissues would be utilized.

Table 1: Representative Cytotoxicity Data

| Cell Line | Assay Type | Endpoint | IC50 Value (µM) |

| Hepatocellular Carcinoma (HepG2) | MTT | Cell Viability | Data Not Available |

| Human Embryonic Kidney (HEK293) | LDH Release | Membrane Integrity | Data Not Available |

| Neuroblastoma (SH-SY5Y) | AlamarBlue | Metabolic Activity | Data Not Available |

Note: The data in this table is illustrative of the types of results obtained from cytotoxicity assays and does not represent actual experimental data for Stilonium iodide, which is not currently available in the public domain.

Interactions of Stilonium Iodide in Complex Biological Systems

Exploration of Synergistic and Antagonistic Effects of Stilonium (B1238219) Iodide in Research Settings

Further investigation into this compound would require access to proprietary research data or internal documentation from an organization that may be studying it. Without such information, a scientifically accurate and informative article on "Stilonium iodide" cannot be produced at this time.

Theoretical and Computational Chemistry Applied to Stilonium Iodide Research

Quantum Chemical Investigations of Stilonium (B1238219) Iodide Electronic Structure and Reactivity

Quantum chemical methods, particularly Density Functional Theory (DFT), are powerful tools for probing the electronic structure and predicting the reactivity of molecules. kyushu-u.ac.jpriken.jp Applying these methods to Stilonium iodide allows for a detailed understanding of its electronic distribution, bond characteristics, and potential reaction pathways.

Density Functional Theory (DFT) Calculations for Stilonium Iodide Molecular Properties

DFT calculations can provide quantitative data on various molecular properties of Stilonium iodide. These include, but are not limited to, optimized molecular geometries, electronic charge distribution, frontier molecular orbitals (HOMO and LUMO) and their energies, dipole moment, and vibrational frequencies. riken.jpgaussian.com Such calculations can help elucidate how the distribution of electrons within the Stilonium iodide molecule influences its physical and chemical behavior. For instance, DFT can be used to calculate properties like TPSA (Topological Polar Surface Area) and LogP, which are relevant for understanding molecular interactions and potential biological activity. chemscene.com

Conformational Analysis and Energy Landscape Mapping of Stilonium Iodide

Conformational analysis is essential for understanding the flexibility of a molecule and identifying its energetically favorable spatial arrangements. iupac.orgfrontiersin.orgsapub.org For a molecule like Stilonium iodide, which contains rotatable bonds, exploring its conformational space is crucial. Computational methods, including molecular mechanics and quantum chemical calculations, can be used to map the energy landscape of Stilonium iodide, identifying stable conformers and the energy barriers between them. iupac.orgchemrxiv.org This analysis provides insights into the most likely shapes the molecule will adopt, which is important for understanding its interactions with other molecules, including biological targets. nih.gov

Molecular Dynamics Simulations and Interactions of Stilonium Iodide with Biological Targets

Molecular dynamics (MD) simulations are computational techniques used to study the time-dependent behavior of molecular systems. frontiersin.orgarxiv.org These simulations can provide insights into the dynamic nature of Stilonium iodide in various environments and its interactions with biological macromolecules.

Simulation of Stilonium Iodide Binding to α7-nAChR

The α7 nicotinic acetylcholine (B1216132) receptor (α7-nAChR) is a relevant biological target in various physiological and pathophysiological processes. frontiersin.orgnih.govnih.gov Molecular dynamics simulations can be employed to model the binding of Stilonium iodide to the α7-nAChR. frontiersin.orgbiorxiv.orgelifesciences.org These simulations can reveal the specific interactions (e.g., hydrogen bonds, cation-π interactions, van der Waals forces) between Stilonium iodide and the amino acid residues within the receptor binding site. frontiersin.org Analyzing the dynamics of the complex can help understand the stability of the binding pose and the conformational changes that may occur upon binding. elifesciences.org Studies on related compounds have utilized MD simulations to understand interactions with the α7 nAChR, highlighting the importance of cation-π interactions and van der Waals forces in ligand stabilization within the binding cavity. frontiersin.org

Computational Predictions of Stilonium Iodide's Biological Activity and ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Profiles

Computational methods can be used to predict the potential biological activities and ADMET properties of a compound like Stilonium iodide, aiding in early-stage assessment. frontiersin.orgbmc-rm.orggreenstonebio.comoptibrium.comresearchgate.netresearchgate.netarxiv.orgacademicjournals.orgnih.gov

Quantitative Structure-Activity Relationship (QSAR) modeling can correlate the chemical structure of Stilonium iodide with potential biological activities by leveraging data from known compounds. frontiersin.orgbmc-rm.orgresearchgate.netacademicjournals.org While specific QSAR models for Stilonium iodide's interaction with particular targets would require relevant training data, general QSAR approaches can provide initial predictions of potential activities. bmc-rm.orgresearchgate.net

Furthermore, in silico ADMET prediction tools can estimate how Stilonium iodide might be absorbed, distributed, metabolized, and excreted by the body, as well as predict potential toxicity. frontiersin.orggreenstonebio.comoptibrium.comresearchgate.netarxiv.orgnih.gov These predictions are based on the molecule's chemical structure and various computational models trained on existing data. frontiersin.orggreenstonebio.comresearchgate.netarxiv.org While computational ADMET predictions provide valuable early insights, they are predictive in nature and typically require experimental validation. researchgate.net

In Silico Screening for Novel Stilonium Iodide Activities

In silico screening involves using computational techniques to evaluate large libraries of compounds for potential activity against a specific biological target or to predict certain properties biorxiv.orgnih.govarxiv.orgeuropeanreview.org. This approach can help identify promising candidates for further experimental investigation, thereby saving time and resources. While broad in silico screenings of vast chemical spaces are common, targeted screenings or analyses focusing on specific compounds like Stilonium iodide can also be performed to explore novel or related activities based on its known structure and properties uni.lugoogleapis.com.

One application of computational methods has involved the assessment of Stilonium iodide within broader in silico studies aimed at identifying compounds with potential pharmacological activities. For instance, Stilonium iodide was included in a computational study focused on the identification of potential analgesic compounds using Quantitative Structure-Activity Relationship (QSAR) analysis uclv.edu.cu. While the primary goal was to identify new lead compounds, the inclusion of existing compounds like Stilonium iodide allows for their computational profiling within the context of the studied activity uclv.edu.cu.

Predictive Modeling for Structure-Property Relationships

Predictive modeling, particularly through QSAR, aims to establish mathematical relationships between the structural properties of molecules and their biological activities or physicochemical characteristics googleapis.comuclv.edu.cujustia.com. These models can then be used to predict the properties of new or untested compounds based on their molecular structure googleapis.comuclv.edu.cu. For Stilonium iodide, predictive modeling can contribute to understanding how variations in its structure might influence its properties or potential interactions.

QSAR methodologies have been applied in studies that included Stilonium iodide to explore relationships between molecular descriptors and observed effects googleapis.comuclv.edu.cu. For example, in the context of identifying potential analgesic compounds, QSAR analysis was performed, and Stilonium iodide was among the compounds evaluated computationally uclv.edu.cu. The study involved calculating various molecular descriptors and using them to build predictive models uclv.edu.cu. The results of such modeling efforts can provide insights into the structural features of Stilonium iodide that might be associated with a particular activity or property.

Another area where predictive modeling involving Stilonium iodide has been noted is in the context of predicting skin irritation potential using QSAR googleapis.com. This highlights the application of these computational techniques not only for predicting therapeutic activities but also for assessing other relevant properties based on molecular structure googleapis.comjustia.com.

While detailed predictive models specifically and exclusively focused on a wide range of Stilonium iodide's properties may not be extensively documented in the immediately available literature, its inclusion in broader QSAR studies demonstrates the applicability of these methods to this compound googleapis.comuclv.edu.cu. The percentage values associated with Stilonium iodide in the QSAR analysis for potential analgesic activity uclv.edu.cu suggest its computational evaluation within that predictive framework.

| Compound Name | PubChem CID | QSAR Analysis Inclusion |

| Stilonium iodide | 6433339 | Yes googleapis.comuclv.edu.cu |

Note: The specific percentage values for Stilonium iodide mentioned in the context of QSAR for analgesic activity uclv.edu.cu are presented as raw data points within a larger table in the source and would require further context from the original study to be fully interpreted in terms of predictive model performance or specific property values. The table above indicates its inclusion in such analyses.

Future Directions and Emerging Research Avenues for Stilonium Iodide

Development of Stilonium (B1238219) Iodide as a Molecular Probe for Cholinergic System Research

Research into the cholinergic system, which plays crucial roles in both the central and peripheral nervous systems, often utilizes molecular probes to understand receptor function, distribution, and signaling pathways fishersci.atnih.gov. Given that Stilonium iodide is characterized as an nAChR antagonist mims.comwikipedia.org, it possesses inherent properties that could theoretically lend themselves to development as a molecular probe.

Molecular probes for cholinergic receptors, such as radiolabeled ligands, are valuable tools for techniques like autoradiography, binding assays, and in vivo imaging (e.g., PET imaging with suitable isotopes) to determine receptor expression levels, binding affinities, and kinetic rates fishersci.at. While Stilonium iodide's activity at nAChRs is documented mims.comwikipedia.org, specific published academic research detailing the development or application of Stilonium iodide itself as a dedicated molecular probe for studying the cholinergic system was not extensively found in the conducted searches.

Future research could potentially focus on modifying Stilonium iodide to incorporate detectable labels (e.g., radioisotopes, fluorescent tags) while retaining its receptor binding characteristics. Such labeled derivatives could serve as valuable tools to investigate the precise subtypes of nAChRs that Stilonium iodide interacts with, their distribution in various tissues, and dynamic changes in receptor availability in different physiological and pathological states. This would require detailed studies on the binding kinetics and selectivity of labeled Stilonium iodide derivatives.

Exploration of Novel Therapeutic Applications Beyond Current Research Indications

Stilonium iodide is primarily noted in patent literature for its antispasmodic properties metabolomicsworkbench.orgfishersci.co.ukwikidata.org. The exploration of novel therapeutic applications for existing compounds is a significant area of pharmacological research, often driven by a deeper understanding of their mechanisms of action or the identification of previously un explored biological activities.

Future research could investigate whether the nAChR antagonist activity of Stilonium iodide has implications for other conditions where cholinergic signaling is implicated. This could involve in vitro and in vivo studies to explore its potential effects on different organ systems or in disease models where nAChRs play a role. Identifying novel therapeutic applications would necessitate rigorous pharmacological profiling and preclinical studies to establish efficacy and understand potential mechanisms.

Methodological Innovations in Stilonium Iodide Synthesis and Characterization for Academic Research

The synthesis and characterization of chemical compounds are fundamental aspects of academic research, with ongoing efforts to develop more efficient, cost-effective, and environmentally friendly methodologies. While general methods for synthesizing iodide-containing compounds and techniques for their characterization are established, specific details or reported innovations concerning the synthesis and characterization methods specifically for Stilonium iodide within academic research were not a major focus of the search results. Patent literature mentions Stilonium iodide as a component but typically does not detail synthetic procedures for academic purposes metabolomicsworkbench.orgfishersci.co.uk.

Future academic research could focus on developing novel synthetic routes for Stilonium iodide that offer advantages such as higher yields, reduced reaction times, milder conditions, or the use of more sustainable reagents. Innovations in characterization might involve applying advanced spectroscopic techniques (e.g., high-resolution NMR, mass spectrometry) or crystallographic methods to gain a deeper understanding of its solid-state properties, purity, and potential polymorphic forms, which can be crucial for pharmaceutical development metabolomicsworkbench.orgfishersci.co.uk.

Challenges and Opportunities in Stilonium Iodide-Focused Academic Research

Academic research into specific chemical compounds like Stilonium iodide faces various challenges and presents numerous opportunities. General challenges in drug research include issues related to solubility, polymorphism, and effective delivery metabolomicsworkbench.orgfishersci.co.uk. Studying complex biological systems like the cholinergic system also presents inherent difficulties nih.gov.

Based on the search results, specific challenges or opportunities uniquely associated with academic research on Stilonium iodide were not explicitly detailed. However, opportunities often arise from overcoming these challenges. For instance, if solubility or stability were identified as issues for Stilonium iodide in research settings, developing novel formulations or synthetic modifications could be a significant opportunity metabolomicsworkbench.orgfishersci.co.uk.

Q & A

Basic Research: How can researchers design reproducible synthesis protocols for Stilonium iodide?

Methodological Answer:

To ensure reproducibility, document synthesis parameters systematically:

- Precision in stoichiometry : Use calibrated instruments (e.g., analytical balances) to measure reactants.

- Reaction conditions : Specify temperature (±0.5°C), solvent purity (e.g., HPLC-grade), and reaction time.

- Characterization : Include at minimum NMR (¹H, ¹³C), FT-IR, and elemental analysis. For crystalline products, X-ray diffraction (XRD) should confirm structure .

- Supporting information : Publish raw data (e.g., chromatograms, spectra) in supplementary materials to enable replication .

Basic Research: What analytical techniques are critical for validating Stilonium iodide’s purity and structural integrity?

Methodological Answer:

Prioritize multi-modal validation:

- Purity : Combine HPLC (≥95% purity threshold) with mass spectrometry (MS) to detect trace impurities.

- Crystallinity : Use XRD to resolve unit cell parameters and compare with computational models (e.g., density functional theory).

- Thermal stability : Differential scanning calorimetry (DSC) can identify decomposition phases. Cross-reference data with literature to resolve discrepancies .

Advanced Research: How can computational models resolve contradictions in experimental data on Stilonium iodide’s stability under varying conditions?

Methodological Answer:

- Molecular dynamics (MD) simulations : Model degradation pathways under thermal or photolytic stress. Validate against experimental DSC/UV-Vis data.

- Electronic structure analysis : Use DFT to predict reactive sites and compare with experimental NMR shifts.

- Statistical tools : Apply principal component analysis (PCA) to identify outlier datasets in multi-lab studies .

Advanced Research: What strategies mitigate bias when designing in vitro assays to evaluate Stilonium iodide’s biological activity?

Methodological Answer:

- Blinded protocols : Separate compound preparation and assay execution teams.

- Positive/negative controls : Include known inhibitors (e.g., potassium iodide for thyroid studies) to benchmark activity.

- Dose-response curves : Use non-linear regression (e.g., Hill equation) to quantify IC₅₀ values, ensuring triplicate trials .

Advanced Research: How should researchers address inconsistencies in spectroscopic data across studies of Stilonium iodide’s solvated forms?

Methodological Answer:

- Solvent normalization : Report solvent dielectric constants and hydrogen-bonding parameters (e.g., Kamlet-Taft).

- Dynamic equilibria : Use variable-temperature NMR to detect solvent-coordination shifts.

- Collaborative validation : Share raw spectral data via open-access platforms (e.g., Zenodo) for peer reanalysis .

Advanced Research: What methodologies optimize Stilonium iodide’s crystallinity for structure-property relationship studies?

Methodological Answer:

- Crystallization screening : Employ high-throughput platforms (e.g., Crystal16®) to test >50 solvent/antisolvent pairs.

- Additive engineering : Introduce templating agents (e.g., ionic liquids) to direct crystal growth.

- In situ monitoring : Use synchrotron XRD to track nucleation kinetics in real time .

Advanced Research: How can researchers design robust mechanistic studies to elucidate Stilonium iodide’s reactivity in aqueous environments?

Methodological Answer:

- Isotopic labeling : Use deuterated water (D₂O) to trace proton exchange in reaction intermediates.

- Kinetic profiling : Employ stopped-flow spectroscopy to capture sub-second reaction events.

- Theoretical corroboration : Pair experimental rate constants with transition-state simulations (e.g., Eyring equation) .

Advanced Research: What statistical frameworks are appropriate for meta-analyses of Stilonium iodide’s toxicity across heterogeneous datasets?

Methodological Answer:

- Bayesian hierarchical models : Account for inter-study variability in cell lines (e.g., HEK293 vs. HepG2) and dosing protocols.

- Sensitivity analysis : Quantify uncertainty in LD₅₀ estimates using Monte Carlo simulations.

- Reporting standards : Adhere to ARRIVE guidelines for preclinical data transparency .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.